4-Fluoro-6-methylpicolinaldehyde
Description
4-Fluoro-6-methylpicolinaldehyde is a fluorinated pyridine derivative characterized by a formyl group (-CHO) at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications, due to its reactive aldehyde group and electron-withdrawing fluorine substituent.
Properties
IUPAC Name |
4-fluoro-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPJRJDSZBRELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methylpicolinaldehyde typically involves the fluorination of 6-methylpicolinaldehyde. . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Fluoro-6-methylpicolinaldehyde has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry and drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Fluoro-6-methylpicolinaldehyde with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.
Key Observations:
Substituent Effects on Reactivity :
- Halogen vs. Methyl Groups : The fluorine atom in this compound enhances electrophilic aromatic substitution reactivity compared to its chloro analog, as fluorine’s strong electron-withdrawing nature activates the pyridine ring toward nucleophilic attack .
- Aldehyde vs. Ester Groups : The aldehyde group in picolinaldehydes enables condensation reactions (e.g., forming Schiff bases), whereas ester derivatives (e.g., Methyl 5-fluoro-6-methylpicolinate) are more stable and suited for hydrolysis to carboxylic acids .
Synthetic Utility: 4-Chloro-6-methylpicolinaldehyde is synthesized via chlorination of 6-methylpicolinaldehyde, a process likely adaptable to the fluoro analog using fluorinating agents like Selectfluor® . Compounds like 6-Amino-4-bromopicolinaldehyde highlight the role of amino groups in facilitating metal coordination, which is less pronounced in the fluoro-methyl variant .
Methyl 5-fluoro-6-methylpicolinate’s high similarity score (0.91) indicates overlapping synthetic pathways, possibly in antimetabolite drug development .
Research Findings and Challenges
- Synthesis Challenges: Fluorination at the 4-position requires precise control to avoid overhalogenation, as seen in the synthesis of 4-amino-5-fluoro-3-chloro-6-substituted picolinates using 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione .
- Stability Issues : Aldehyde-containing compounds like this compound are prone to oxidation, necessitating stabilization under inert atmospheres during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
